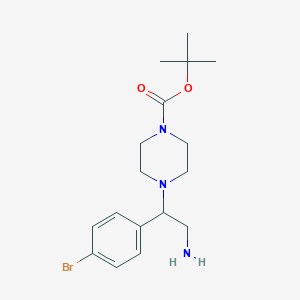

1-Boc-4-(2-amino-1-(4-bromophenyl)ethyl)piperazine

Description

Properties

IUPAC Name |

tert-butyl 4-[2-amino-1-(4-bromophenyl)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrN3O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15(12-19)13-4-6-14(18)7-5-13/h4-7,15H,8-12,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFUAWTWLKXIEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-Boc-piperazine with 4-bromobenzylamine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-amino-1-(4-bromophenyl)ethyl)piperazine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Coupling Reactions: The compound can participate in Buchwald-Hartwig and Suzuki-Miyaura coupling reactions to form new carbon-nitrogen and carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like potassium carbonate.

Coupling Reactions: Palladium catalysts and bases such as potassium phosphate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield a variety of substituted piperazine derivatives, which are valuable intermediates in drug synthesis .

Scientific Research Applications

It appears that the compound "1-Boc-4-(2-amino-1-(4-bromophenyl)ethyl)piperazine" is a building block used in chemical research . AChemBlock offers this novel building block for research purposes .

Basic Information

- Name : this compound

- CAS : 1018544-60-9

- MDL : MFCD10015110

- Purity : 95%

- Formula : C17H26BRN3O2

- FW : 384.32

- IUPAC Name : tert-butyl 4-(2-amino-1-(4-bromophenyl)ethyl)piperazine-1-carboxylate

- SMILES : CC(C)(C)OC(=O)N1CCN(C(CN)C2=CC=C(Br)C=C2)CC1

Potential Applications

While the provided search results do not specifically detail the applications of “this compound,” they do suggest the use of piperazine derivatives in the broader context of medicinal chemistry and drug discovery.

- Anticancer Agents : Piperazine derivatives have been explored for their potential as anticancer agents . Molecular hybrids containing triazine rings and sulfonamide fragments have been designed and synthesized as potential anticancer agents .

- Cytotoxic Activity : Some synthesized piperazine derivatives have shown in vitro cytotoxic activity against various human cancer cell lines .

- Tubulin Polymerization Inhibition : Certain piperazine derivatives have demonstrated the ability to disrupt microtubule organization, potentially leading to cell cycle arrest and apoptosis in cancer cells .

- Building Blocks for Synthesis : AChemBlock highlights the use of "this compound" as a building block, implying its role as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-amino-1-(4-bromophenyl)ethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the Boc protecting group can influence the compound’s reactivity and stability, while the amino and bromophenyl groups can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Differences

- Boc Protection: The Boc group in the target compound enhances synthetic versatility by preventing unwanted side reactions during multi-step syntheses, a strategy also employed in 1-Boc-4-(4-aminophenyl)piperazine . In contrast, unprotected analogs like pBPP exhibit direct receptor interactions but lower stability .

- Bromophenyl Substituent : The 4-bromophenyl group may enhance lipophilicity and binding affinity to aryl hydrocarbon receptors or enzymes, similar to brominated compounds in antiviral research . This contrasts with Sch-350634, which uses a trifluoromethylphenyl group for improved metabolic stability .

- Aminoethyl Side Chain: The 2-aminoethyl moiety provides a flexible linker for further functionalization, as seen in immunoassay haptens where ethyl groups on piperazine are critical for antibody recognition .

Key Research Findings

- Substituent Impact : Replacing the Boc group with methyl or oxygen in analogs reduces biological activity, underscoring the importance of steric protection .

- Synthetic Efficiency : Boc-protected intermediates enable modular synthesis, as shown in the preparation of pyrazole derivatives from 4-bromophenyl-containing precursors .

Biological Activity

Overview

1-Boc-4-(2-amino-1-(4-bromophenyl)ethyl)piperazine is a significant compound in medicinal chemistry, particularly due to its structural features that allow for diverse biological interactions. The compound is an N-protected derivative of piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a bromophenyl moiety. This unique combination positions it as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The Boc group enhances the compound's stability and reactivity, while the amino and bromophenyl groups facilitate interactions through hydrogen bonding and hydrophobic effects. These interactions can lead to inhibition or modulation of various biological targets, making this compound a potential candidate for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that modifications in the piperazine structure can significantly affect cytotoxicity against cancer cell lines. For instance, derivatives with bromophenyl substitutions exhibited moderate to high activity against various cancer types:

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| 21 (4-Br) | MCF-7 (Breast) | 14 |

| 21 (4-Br) | MiaPaCa-2 (Pancreatic) | >50 |

| Other Analogues | HT29 (Colon), A2780 (Ovarian) | Active |

In one study, compounds derived from similar piperazine frameworks demonstrated IC50 values ranging from 1.6 µM to over 50 µM across different cell lines, indicating a broad spectrum of activity against cancer cells .

Antibacterial and Antifungal Activity

The antibacterial properties of piperazine derivatives have also been studied extensively. The presence of electron-withdrawing groups like bromine enhances the antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| PA-1 | S. aureus | 0.0039 |

| PA-1 | E. coli | 0.025 |

These findings suggest that modifications on the piperazine ring can lead to significant increases in antibacterial activity, making these compounds promising candidates for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific functional groups attached to the piperazine scaffold critically influence biological activity. The presence of halogen substituents, particularly bromine, has been linked to enhanced potency against various biological targets. For instance, compounds with bulky substituents showed increased cytotoxicity in pancreatic cancer models .

Case Studies

A notable case study involved the synthesis of a library of piperazine derivatives aimed at inhibiting specific protein-protein interactions related to cancer progression. Among these derivatives, several exhibited significant growth inhibition in pancreatic cancer cell lines, underscoring the therapeutic potential of piperazine-based compounds.

Q & A

Q. Methodology :

- Coupling Reactions : Piperazine derivatives are often synthesized via coupling reactions between substituted benzoic acids and piperazine intermediates. For example, 1-aroyl-4-(4-methoxyphenyl)piperazines were prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent in dichloromethane (DCM) .

- Boc Protection : The tert-butoxycarbonyl (Boc) group is typically introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) to protect the amine group .

- Purification : Recrystallization from ethanol or ethyl acetate is recommended to achieve >95% purity, as demonstrated in similar piperazine derivatives .

How can researchers confirm the structural integrity of this compound?

Q. Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substitution patterns. For example, the Boc group typically shows a singlet at ~1.4 ppm (tert-butyl protons) and a carbonyl signal at ~155 ppm in -NMR .

- X-ray Crystallography : To resolve ambiguities, single-crystal X-ray diffraction (SCXRD) can confirm stereochemistry and hydrogen-bonding interactions. Bruker D8 Quest diffractometers with Mo-Kα radiation (λ = 0.71073 Å) are commonly used, with absorption corrections applied via SADABS .

- Elemental Analysis : Match calculated and observed C, H, N percentages (e.g., ±0.3% deviation) to validate purity .

What strategies resolve discrepancies in reported biological activities of piperazine derivatives?

Q. Methodology :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, fluorobenzyl or bromophenyl groups can alter receptor binding affinity due to electronic or steric effects .

- Crystallographic Data : Analyze hydrogen-bonding patterns (e.g., C–H⋯O interactions) and supramolecular assembly, as these can influence solubility and bioavailability .

- Dose-Response Studies : Re-evaluate activity under standardized conditions. Modified derivatives with β-cyclodextrin showed reduced toxicity but lower efficacy, highlighting formulation impacts .

How do hydrogen-bonding and supramolecular interactions affect the physicochemical properties of this compound?

Q. Methodology :

- Crystal Packing Analysis : In isomorphous piperazine derivatives (e.g., bromo/chloro analogs), C–H⋯O bonds form sheet-like structures, while aromatic stacking (π–π interactions) enhances thermal stability .

- Solubility Studies : Hydrophobic substituents (e.g., 4-bromophenyl) reduce aqueous solubility, but polar groups (e.g., Boc) improve it. Use dynamic light scattering (DLS) to measure aggregation tendencies .

What experimental designs are recommended for assessing the compound’s potential in neurological or anticancer research?

Q. Methodology :

- In Vitro Assays :

- Dopamine/Serotonin Reuptake Inhibition : Use radiolabeled neurotransmitters in synaptosomal preparations, as seen in 4-methoxyphenylpiperazine analogs .

- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7) via MTT assays. Piperazine-triazine hybrids showed IC₅₀ values <10 μM in breast cancer models .

- In Vivo Models : For neuroactivity, employ rodent behavioral tests (e.g., forced swim test for antidepressants) with dose optimization to mitigate abuse potential .

How can researchers address challenges in scaling up synthesis without compromising yield?

Q. Methodology :

- Process Optimization : Replace DCM with eco-friendly solvents (e.g., ethyl acetate) and use flow chemistry for continuous Boc protection .

- Catalyst Screening : Test alternatives to EDC, such as HATU or DCC, to improve coupling efficiency. For example, HATU increased yields by 15% in similar aroylpiperazines .

- Quality Control : Implement inline FTIR or HPLC monitoring to detect side products (e.g., de-Boc intermediates) during scale-up .

What computational tools predict the pharmacokinetic or toxicity profile of this compound?

Q. Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate parameters like blood-brain barrier (BBB) permeability (e.g., predicted LogBB = -0.3) or CYP inhibition .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., serotonin receptors) using GROMACS. Piperazine derivatives often adopt chair conformations in solution, affecting binding .

How do structural modifications (e.g., halogen substitution) impact bioactivity?

Q. Case Study :

- Bromophenyl vs. Fluorobenzyl : Bromine’s bulkiness enhances receptor selectivity (e.g., T-type calcium channel blockers), while fluorine improves metabolic stability .

- Boc Removal : Deprotection to expose the amine group can increase cytotoxicity but reduce solubility. Balance via prodrug strategies (e.g., phosphate esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.